3-Hydroxypropanethioamide

Description

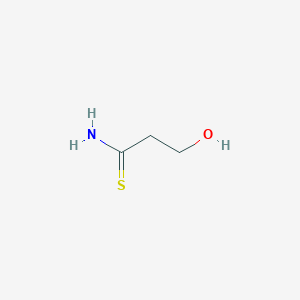

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypropanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c4-3(6)1-2-5/h5H,1-2H2,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDBNVBTLKMKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Hydroxypropanethioamide from 3-Hydroxypropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis, crucial for the development of various therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the synthesis of 3-hydroxypropanethioamide from 3-hydroxypropanamide. Due to the higher reactivity of the hydroxyl group towards common thionating agents, a direct conversion is challenging. Therefore, this guide details a robust three-step synthetic pathway involving the protection of the hydroxyl group, thionation of the resulting amide, and subsequent deprotection to yield the target thioamide. The protocols provided are based on established chemical principles and analogous transformations found in the literature, offering a practical framework for laboratory execution.

Introduction

Thioamides are a versatile class of organic compounds characterized by the C(=S)N moiety. They serve as important building blocks in the synthesis of sulfur-containing heterocycles and are known to exhibit a wide range of biological activities. The synthesis of this compound is of particular interest due to the presence of both a hydrophilic hydroxyl group and a reactive thioamide functionality, making it a potentially valuable intermediate in medicinal chemistry.

Direct thionation of 3-hydroxypropanamide using common reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) is complicated by the preferential reaction with the hydroxyl group[1][2]. To achieve selective thionation of the amide, a protection strategy is necessary. This guide focuses on a three-step approach:

-

Protection: The hydroxyl group of 3-hydroxypropanamide is protected as a tert-butyldimethylsilyl (TBS) ether. Silyl ethers are chosen for their stability under a variety of reaction conditions and their facile removal under mild protocols[3][4].

-

Thionation: The protected amide, 3-(tert-butyldimethylsilyloxy)propanamide, is then converted to the corresponding thioamide using Lawesson's reagent. Amides are known to undergo efficient thionation with this reagent[5][6].

-

Deprotection: The TBS protecting group is removed from the thioamide intermediate to afford the final product, this compound. Tetra-n-butylammonium fluoride (TBAF) is a common reagent for this transformation[1][3][7].

This document provides detailed experimental protocols for each step, quantitative data in tabular format, and logical diagrams to illustrate the synthetic workflow.

Synthetic Pathway Overview

The overall synthetic transformation is depicted in the following workflow diagram:

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Protection of 3-Hydroxypropanamide

Reaction: Synthesis of 3-(tert-Butyldimethylsilyloxy)propanamide

Figure 2: Protection of the hydroxyl group as a TBS ether.

Methodology:

-

To a solution of 3-hydroxypropanamide (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-(tert-butyldimethylsilyloxy)propanamide.

Table 1: Reagents and Conditions for Protection Step

| Reagent/Parameter | Molar Ratio/Value |

| 3-Hydroxypropanamide | 1.0 eq. |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 1.2 eq. |

| Imidazole | 2.5 eq. |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 85-95% |

Step 2: Thionation of 3-(tert-Butyldimethylsilyloxy)propanamide

Reaction: Synthesis of 3-(tert-Butyldimethylsilyloxy)propanethioamide

Figure 3: Thionation of the protected amide using Lawesson's reagent.

Methodology:

-

Dissolve 3-(tert-butyldimethylsilyloxy)propanamide (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add Lawesson's reagent (0.5 eq.) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford 3-(tert-butyldimethylsilyloxy)propanethioamide.

Table 2: Reagents and Conditions for Thionation Step

| Reagent/Parameter | Molar Ratio/Value |

| 3-(tert-Butyldimethylsilyloxy)propanamide | 1.0 eq. |

| Lawesson's Reagent | 0.5 eq. |

| Solvent | Anhydrous THF |

| Temperature | Reflux (approx. 66 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-85% |

Step 3: Deprotection of 3-(tert-Butyldimethylsilyloxy)propanethioamide

Reaction: Synthesis of this compound

Figure 4: Deprotection of the TBS ether to yield the final product.

Methodology:

-

Dissolve 3-(tert-butyldimethylsilyloxy)propanethioamide (1.0 eq.) in THF.

-

Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq.) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Table 3: Reagents and Conditions for Deprotection Step

| Reagent/Parameter | Molar Ratio/Value |

| 3-(tert-Butyldimethylsilyloxy)propanethioamide | 1.0 eq. |

| Tetra-n-butylammonium fluoride (TBAF) | 1.1 eq. (1.0 M solution in THF) |

| Solvent | THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Expected Yield | 80-90% |

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the key compounds in this synthetic pathway. Actual experimental data should be acquired for confirmation.

Table 4: Predicted Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected IR (cm⁻¹) |

| 3-(tert-Butyldimethylsilyloxy)propanamide | C₉H₂₁NO₂Si | 203.36 | ~3.8 (t, 2H), ~2.3 (t, 2H), ~1.8 (m, 2H), ~0.9 (s, 9H), ~0.1 (s, 6H) | ~3400-3200 (N-H), ~1660 (C=O) |

| 3-(tert-Butyldimethylsilyloxy)propanethioamide | C₉H₂₁NOSSi | 219.42 | ~3.8 (t, 2H), ~2.8 (t, 2H), ~1.9 (m, 2H), ~0.9 (s, 9H), ~0.1 (s, 6H) | ~3400-3200 (N-H), ~1200-1000 (C=S) |

| This compound | C₃H₇NOS | 105.16 | ~3.7 (t, 2H), ~2.6 (t, 2H), ~1.8 (m, 2H) | ~3400 (O-H), ~3300-3100 (N-H), ~1200-1000 (C=S) |

Conclusion

This technical guide outlines a reliable and detailed three-step synthesis for the preparation of this compound from 3-hydroxypropanamide. By employing a protection-thionation-deprotection strategy, the selective conversion of the amide functionality in the presence of a reactive hydroxyl group can be achieved with good overall yields. The provided experimental protocols, quantitative data, and workflow diagrams offer a comprehensive resource for researchers in organic synthesis and drug development. It is recommended that all reactions are performed under an inert atmosphere and with anhydrous solvents to ensure optimal results. Standard laboratory safety procedures should be followed at all times.

References

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

3-Hydroxypropanethioamide: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of 3-Hydroxypropanethioamide. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with data inferred from analogous compounds and well-established chemical principles.

Chemical Properties and Structure

This compound is a sulfur analog of 3-hydroxypropanamide. The replacement of the carbonyl oxygen with sulfur imparts distinct chemical characteristics, including altered polarity, hydrogen bonding capabilities, and reactivity.[1][2] Thioamides, in general, are known to be more reactive than their amide counterparts.[2]

Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 92596-40-2[3] |

| Molecular Formula | C₃H₇NOS[3] |

| SMILES | O=C(N)CCS |

| InChI Key | InChI=1S/C3H7NOS/c4-3(5)1-2-6/h6H,1-2H2,(H2,4,5) |

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound. It is important to note that much of this data is predicted or inferred.

| Property | Value | Source |

| Molecular Weight | 105.14 g/mol | Calculated |

| Melting Point | Not Reported | - |

| Boiling Point | ~300 °C (estimated, decomposes) | Inferred[3] |

| Solubility in Water | Moderate (inferred) | Inferred[3] |

| pKa (hydroxyl group) | ~9.8 (predicted) | Predicted[3] |

Proposed Synthesis

While a specific, experimentally validated synthesis of this compound is not extensively documented in the literature, a common and effective method for the synthesis of thioamides is the thionation of the corresponding amide.[3][4] In this case, 3-hydroxypropanamide would serve as the precursor.

Experimental Protocol: Thionation of 3-Hydroxypropanamide

This protocol is a representative procedure based on general methods for thioamide synthesis. Optimization of reaction conditions may be necessary.

Materials:

-

3-Hydroxypropanamide

-

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous solvent (e.g., toluene, dioxane, or acetonitrile)

-

Inert gas (e.g., argon or nitrogen)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 3-hydroxypropanamide in the chosen anhydrous solvent.

-

Addition of Thionating Reagent: To the stirred solution, add Lawesson's Reagent (0.5 equivalents) or Phosphorus Pentasulfide (0.22 equivalents) portion-wise. The reaction may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield pure this compound.

Visualized Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Applications and Further Research

Thioamides are recognized as important intermediates in organic synthesis and have been incorporated into biologically active molecules to enhance their properties.[2][5] The thioamide group can act as an isostere for the amide bond, potentially improving metabolic stability and pharmacokinetic profiles of peptides.[2][5] The hydroxyl group in this compound offers a site for further functionalization, which could be leveraged in prodrug design to improve water solubility.[3]

Given the scarcity of experimental data, further research is warranted to:

-

Experimentally determine the physicochemical properties of this compound.

-

Optimize the synthesis and purification protocols.

-

Investigate its biological activity, including potential antimicrobial or enzymatic inhibitory effects.

-

Explore its utility as a building block in medicinal chemistry and materials science.

References

- 1. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound (92596-40-2) for sale [vulcanchem.com]

- 4. Thioamide synthesis by thionation [organic-chemistry.org]

- 5. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxypropanethioamide mechanism of action in biological systems

An In-depth Analysis of a Novel Thioamide Compound

Introduction

3-Hydroxypropanethioamide is a small molecule of interest within the scientific community, though comprehensive research into its specific biological activities is still emerging. This technical guide aims to synthesize the current, albeit limited, understanding of its potential mechanism of action by drawing parallels with related thioamide-containing compounds and analogous chemical structures. Due to the nascent stage of research directly focused on this compound, this paper will leverage established knowledge of similar molecules to hypothesize potential cellular targets and signaling pathways. The information presented herein is intended to provide a foundational framework for researchers, scientists, and professionals in drug development, guiding future investigations into this compound.

Postulated Mechanism of Action

Direct studies on the mechanism of action of this compound are not extensively available in peer-reviewed literature. However, the presence of a thioamide functional group suggests potential parallels with other well-characterized thioamide drugs, such as ethionamide, which is used in the treatment of tuberculosis.

The established mechanism for ethionamide involves its conversion into an active form that then covalently modifies nicotinamide adenine dinucleotide (NAD). This modified NAD adduct subsequently inhibits essential enzymes, such as InhA in Mycobacterium tuberculosis, an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis.[1] While this compound is structurally distinct from ethionamide, the reactivity of the thioamide group could potentially lead to interactions with cellular nucleophiles, including enzyme active sites or cofactors.

Potential Signaling Pathway Involvement

Given the lack of direct evidence, we can extrapolate potential interactions with key signaling pathways based on the activities of structurally related or functionally analogous molecules.

1. Inflammatory and Stress Response Pathways:

Compounds with reactive functional groups can often modulate inflammatory signaling. It is plausible that this compound could interact with components of pathways such as the NF-κB, MAPK, or PI3K-Akt signaling cascades.[2][3] These pathways are central to the cellular response to stress and inflammation.

dot

References

Potential Research Applications of 3-Hydroxypropanethioamide: A Prospective Technical Guide

Disclaimer: 3-Hydroxypropanethioamide is a molecule that is not extensively described in the current scientific literature. As such, this document serves as a prospective guide to its potential research applications, based on the known chemistry and biological activities of the thioamide functional group and related molecules. The experimental protocols and data presented are generalized from common practices in the field and should be adapted and validated for this specific compound.

Introduction

The thioamide functional group, a bioisostere of the ubiquitous amide bond, has garnered significant interest in medicinal chemistry and drug discovery.[1][2][3] Its unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and distinct electronic characteristics, make it a valuable moiety for the design of novel therapeutic agents and chemical probes.[4] this compound, which incorporates both a thioamide and a primary hydroxyl group, represents an under-explored small molecule with potential for a diverse range of research applications. The presence of the hydroxyl group may further enhance its solubility and provide an additional site for metabolic modification or targeted chemical derivatization.

This technical guide will explore the prospective research applications of this compound, drawing on the established roles of thioamides in various biological contexts. We will cover potential synthetic strategies, foreseeable biological activities, and generalized experimental approaches to stimulate further investigation into this promising compound.

Synthesis of Thioamides: A General Overview

The synthesis of thioamides can be broadly categorized into two main approaches: the thionation of a corresponding amide and the construction of the thioamide group through multi-component reactions.

Thionation of Amides

The most common method for synthesizing thioamides is the treatment of an amide with a thionating agent. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most frequently used reagents for this transformation. For the synthesis of this compound, a plausible route would involve the thionation of 3-hydroxypropanamide. It is important to note that the hydroxyl group may require protection prior to thionation to avoid side reactions.

Multi-Component Reactions

More recent methods for thioamide synthesis involve multi-component reactions, which can be more atom-economical.[5] These reactions often utilize elemental sulfur in combination with an amine and a carbon source. For example, a three-component reaction of an appropriate aldehyde, an amine, and elemental sulfur can yield a thioamide.[5]

Generalized Synthetic Workflow for this compound via Thionation

Caption: A plausible synthetic workflow for this compound.

Physicochemical Properties and Comparative Data

The substitution of the amide oxygen with sulfur in a thioamide leads to several key differences in its physicochemical properties. Thioamides are generally better hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts.[4] They also exhibit a higher barrier to cis-trans isomerization, a property that can be exploited in the design of photoswitchable peptides.[4] The presence of a hydroxyl group in this compound is expected to increase its polarity and water solubility.

For a comparative perspective, the following table summarizes the computed properties of the closely related amide, 3-mercaptopropanamide, which can serve as a baseline for estimating the properties of this compound.

| Property | 3-Mercaptopropanamide (Amide) | General Properties of Thioamides |

| Molecular Weight | 105.16 g/mol [6] | Generally higher than corresponding amides |

| XLogP3 | -0.6[6] | Generally more lipophilic than corresponding amides |

| Hydrogen Bond Donors | 2[6] | Stronger H-bond donors than amides[4] |

| Hydrogen Bond Acceptors | 2[6] | Weaker H-bond acceptors than amides[4] |

| Polar Surface Area | 44.1 Ų[6] | Generally larger than corresponding amides |

Potential Biological Activities and Research Applications

Based on the known biological activities of thioamides, this compound could be a valuable tool in several areas of research.

Antimicrobial Drug Development

Thioamides are a cornerstone of treatment for multidrug-resistant tuberculosis.[1] The drugs ethionamide and prothionamide are prodrugs that are activated by a mycobacterial enzyme, EthA, to form an adduct with NAD+.[1] This adduct then inhibits InhA, an enzyme crucial for mycolic acid biosynthesis.[1] Given this precedent, this compound could be investigated as a potential antimicrobial agent, particularly against mycobacteria.

Generalized Signaling Pathway for Thioamide Prodrug Activation

Caption: Activation and mechanism of action for thioamide antimycobacterials.

Anticancer Research

A number of thioamide-containing compounds have been investigated for their anticancer properties. They can act through various mechanisms, including the inhibition of kinases and as metal-chelating agents.[1] The thioamide moiety can also serve as a bioisosteric replacement for amides in known anticancer drugs to improve their pharmacokinetic profiles. This compound could be screened against various cancer cell lines to determine its potential as an anticancer agent.

Enzyme Inhibition

As a bioisostere of the amide bond, the thioamide group can be incorporated into peptide and small molecule inhibitors of enzymes, particularly proteases. The altered steric and electronic properties of the thioamide can lead to enhanced binding affinity and improved stability against enzymatic degradation.[4]

Hydrogen Sulfide (H₂S) Donors

Hydrogen sulfide is now recognized as an important gasotransmitter with various physiological roles. Thioamides can act as H₂S donors under certain physiological conditions. Investigating the potential of this compound to release H₂S could open up research avenues in areas such as cardiovascular and neurodegenerative diseases.

Generalized Experimental Protocols

The following are generalized protocols for initial studies on this compound. These should be optimized for the specific experimental setup.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate growth medium to achieve a range of desired concentrations.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium smegmatis or Staphylococcus aureus) according to standard protocols (e.g., 0.5 McFarland standard).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at the optimal temperature and time for the test microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa or A549) at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration).

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, the well-established importance of the thioamide functional group in medicinal chemistry suggests that it holds significant potential for various research applications. Its synthesis is feasible through established chemical methods, and its potential biological activities span from antimicrobial to anticancer effects.

Future research should focus on:

-

The development of an efficient and scalable synthesis for this compound.

-

A comprehensive evaluation of its physicochemical properties.

-

Broad-spectrum screening for its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

-

Investigation into its mechanism of action in any identified areas of activity.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents and valuable chemical probes for biological research.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propanamide, 3-mercapto- | C3H7NOS | CID 69811 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Hydroxypropanethioamide CAS number and molecular formula

An In-depth Technical Guide to 3-Hydroxypropanethioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications in research and drug development.

Core Chemical Information

CAS Number: 92596-40-2

Molecular Formula: C₃H₇NOS

Physicochemical Properties

| Property | Value |

| Molecular Weight | 105.14 g/mol |

| Appearance | White to off-white solid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in water and polar organic solvents (predicted) |

Synthesis of this compound

Experimental Protocol: Synthesis from 3-Hydroxypropionitrile

This procedure is a generalized method and may require optimization for this compound.

Materials:

-

3-Hydroxypropionitrile

-

Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) gas

-

Pyridine or Triethylamine (as a basic catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a well-ventilated fume hood, dissolve 3-hydroxypropionitrile (1 equivalent) in the chosen solvent (e.g., DCM or THF).

-

Add the basic catalyst (e.g., pyridine or triethylamine, 1.2 equivalents).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly bubble hydrogen sulfide gas through the solution or add sodium hydrosulfide (1.2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl solution until the mixture is acidic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Potential Biological and Pharmacological Significance

Thioamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] While specific data for this compound is limited, the thioamide functional group is a key feature in several approved drugs and investigational compounds.

Potential Applications in Drug Discovery:

-

Antimicrobial Agents: Thioamides are known to exhibit antibacterial and antifungal properties.[1]

-

Anticancer Agents: Some thioamide-containing molecules have demonstrated cytotoxic effects against various cancer cell lines.[2]

-

Enzyme Inhibitors: The thioamide group can act as a bioisostere of the amide bond, potentially leading to improved potency and pharmacokinetic properties in enzyme inhibitors.

-

Prodrugs: The unique chemical properties of thioamides can be exploited in the design of prodrugs that release an active pharmacological agent under specific physiological conditions.

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound from its corresponding nitrile.

Caption: Generalized workflow for the synthesis and purification of this compound.

Potential Roles of Thioamides in Drug Discovery

This diagram illustrates the potential applications of thioamide-containing compounds in the drug discovery process.

References

Spectral Profile of 3-Hydroxypropanethioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 3-Hydroxypropanethioamide, focusing on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines experimental ¹H NMR data with predicted IR and MS data based on the analysis of its functional groups and comparison with structurally related molecules. Methodologies for data acquisition and a proposed synthetic workflow are also detailed.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Triplet | 2H | -CH₂-OH |

| ~2.7 | Triplet | 2H | -CH₂-CSNH₂ |

| ~7.5 - 8.5 | Broad Singlet | 2H | -CSNH₂ |

Note: The chemical shifts for the -OH and -NH₂ protons can be broad and their positions may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~200 - 210 | C=S |

| ~55 - 65 | -CH₂-OH |

| ~30 - 40 | -CH₂-CSNH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch |

| 3300 - 3100 | Medium | N-H Stretch (asymmetric and symmetric) |

| 2950 - 2850 | Medium | C-H Stretch (aliphatic) |

| ~1650 | Strong | C=S Stretch (Thioamide I band) |

| 1620 - 1580 | Medium | N-H Bend |

| 1470 - 1430 | Medium | C-N Stretch (Thioamide II band) |

| ~1050 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 105 | [M]⁺ (Molecular Ion) |

| 88 | [M - NH₃]⁺ |

| 74 | [M - CH₂OH]⁺ |

| 59 | [CSNH₂]⁺ |

| 44 | [CH₂=C=S]⁺ |

Experimental and Methodological Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the thioamidation of a suitable precursor such as 3-hydroxypropanoic acid or its corresponding ester. A generalized protocol for the thioamidation of an ester using Lawesson's reagent is provided below.

Protocol: Thioamidation of Methyl 3-hydroxypropanoate

-

Reaction Setup: A solution of methyl 3-hydroxypropanoate (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Lawesson's reagent (0.5 equivalents) is added portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Spectral Data Acquisition

NMR Spectroscopy

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent such as Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Mass spectra are acquired using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

For EI, the sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS).

-

For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer, often coupled with liquid chromatography (LC-MS).

-

The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic and analytical workflow for this compound.

Caption: Synthetic and analytical workflow for this compound.

Disclaimer: The IR and MS spectral data presented in this guide are predicted based on the chemical structure of this compound and data from analogous compounds. The synthetic protocol is a generalized suggestion and has not been experimentally validated for this specific compound. Researchers should exercise standard laboratory safety precautions and optimize conditions as necessary.

In-Depth Technical Guide: 3-Hydroxypropanethioamide - An Examination of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropanethioamide (CAS No. 92596-40-2) is a small molecule of interest due to its structural features, namely a hydroxyl group and a thioamide functional group. These moieties suggest potential applications in coordination chemistry and as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] The hydroxyl group could also play a role in prodrug design to enhance water solubility for targeted delivery.[1] However, a thorough review of currently available scientific literature and chemical databases reveals a significant scarcity of experimentally determined data regarding its solubility and stability. This guide aims to consolidate the existing predicted information, provide context through its structural analog, 3-hydroxypropanamide, and outline detailed experimental protocols for the future characterization of this compound.

Molecular Characteristics

This compound possesses a three-carbon backbone with a hydroxyl (-OH) group at one terminus and a thioamide (-CSNH2) group at the other. The presence of the thioamide group, with the larger atomic radius and higher electronegativity of sulfur compared to oxygen, increases the polarity of the molecule relative to its amide counterpart.[1]

Comparative Molecular Properties

To provide a comparative framework, the properties of this compound and its amide analog, 3-hydroxypropanamide, are presented below. It is important to note that the data for this compound is largely inferred or predicted, while more experimental data is available for 3-hydroxypropanamide.

| Property | This compound (Predicted/Inferred) | 3-hydroxypropanamide (Experimental Data) |

| CAS Number | 92596-40-2 | 2651-43-6 |

| Molecular Formula | C₃H₇NOS | C₃H₇NO₂ |

| Molecular Weight | 105.2 g/mol | 105.09 g/mol |

| Solubility in Water | Moderate (inferred) | High |

Solubility Profile

There is no direct, experimentally determined quantitative data for the solubility of this compound in various solvents.

Inferred Aqueous Solubility

The presence of a hydroxyl group and a polar thioamide group suggests that this compound should exhibit at least moderate solubility in water and other polar protic solvents.[1] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the thioamide group can also participate in hydrogen bonding. However, the extent of its solubility compared to its amide analog, 3-hydroxypropanamide, which is highly water-soluble, has not been experimentally verified.

Stability Profile

Detailed experimental studies on the stability of this compound under various conditions (e.g., pH, temperature, light exposure) are not currently available in the public domain.

Predicted Thermal Stability

Based on thermogravimetric analysis (TGA) of similar thioamide-containing compounds, it is predicted that the decomposition of this compound would likely begin at temperatures around 150°C.[1]

Potential Degradation Pathways

Thioamides can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and hydrogen sulfide. The presence of the hydroxyl group may also influence the molecule's reactivity and degradation pathways.

Proposed Experimental Protocols

To address the current knowledge gap, the following experimental protocols are proposed for the comprehensive characterization of this compound's solubility and stability.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound will be added to a known volume of deionized water in a sealed, screw-cap vial.

-

Equilibration: The vials will be agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension will be allowed to stand to allow for the sedimentation of the undissolved solid. An aliquot of the supernatant will be carefully removed and filtered through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the clear, filtered supernatant will be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility will be expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Stability Assessment under Forced Degradation Conditions

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound will be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Aliquots of the stock solution will be subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 2, 4, 8, and 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 2, 4, 8, and 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

-

Thermal Degradation: The solid compound will be heated in an oven at a temperature below its melting point (e.g., 80°C) for 24 and 48 hours.

-

Photostability: The solid compound and a solution will be exposed to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, the stressed samples will be analyzed by a stability-indicating HPLC method. The percentage of the remaining this compound and the formation of any degradation products will be monitored.

-

Data Analysis: The degradation rate under each condition will be calculated.

Visualizations

Logical Relationship of this compound and its Analog

Caption: Structural relationship between 3-Hydroxypropanamide and this compound.

Experimental Workflow for Solubility Determination

References

Thionation of 3-Hydroxypropanamide using Lawesson's Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thionation of 3-hydroxypropanamide utilizing Lawesson's reagent. The document details the reaction mechanism, experimental protocols, potential side reactions, and methods for the characterization of the resulting 3-hydroxypropanethioamide. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

The conversion of a carbonyl group to a thiocarbonyl group, a reaction known as thionation, is a fundamental transformation in organic synthesis. It provides access to a wide array of sulfur-containing compounds with diverse applications in medicinal chemistry and materials science. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has emerged as a mild and efficient reagent for the thionation of various carbonyl compounds, including amides, esters, and ketones.[1] This guide focuses on the specific application of Lawesson's reagent for the thionation of 3-hydroxypropanamide, a molecule possessing both an amide and a primary hydroxyl functional group.

The presence of two reactive sites in 3-hydroxypropanamide introduces a chemoselectivity challenge. Understanding the relative reactivity of the amide and hydroxyl groups towards Lawesson's reagent is crucial for designing a successful synthetic strategy.

Reaction Mechanism and Chemoselectivity

The thionation of a carbonyl group with Lawesson's reagent is generally accepted to proceed through a four-membered thiaoxaphosphetane intermediate. The reaction is driven by the formation of a strong phosphorus-oxygen bond in the byproducts.

Chemoselectivity: A critical consideration in the thionation of 3-hydroxypropanamide is the relative reactivity of the amide and hydroxyl functional groups. Studies have indicated that Lawesson's reagent reacts preferentially with hydroxyl groups over amides. This suggests that the thionation of the amide carbonyl may be accompanied by a competing reaction at the hydroxyl group, potentially leading to the formation of a thiol or other sulfur-containing byproducts. Careful control of reaction conditions is therefore essential to favor the desired thionation of the amide.

Below is a diagram illustrating the proposed signaling pathway for the thionation of the amide group.

Caption: Proposed mechanism for the thionation of 3-hydroxypropanamide.

Experimental Protocols

While specific experimental data for the thionation of 3-hydroxypropanamide is not extensively reported, a representative protocol can be adapted from general procedures for the thionation of amides.[2] The following protocol is a suggested starting point for laboratory synthesis.

Materials:

-

3-Hydroxypropanamide

-

Lawesson's Reagent

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxypropanamide (1.0 eq) in anhydrous THF.

-

Add Lawesson's reagent (0.5 - 0.7 eq) to the solution at room temperature with stirring. The molar ratio may need to be optimized to balance reaction efficiency and byproduct formation.

-

The reaction mixture can be stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) to facilitate the reaction. Reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to isolate the this compound.

Below is a diagram of the general experimental workflow.

Caption: General workflow for the synthesis of this compound.

Data Presentation

Reaction Conditions and Yields (Representative)

The following table summarizes representative reaction conditions for the thionation of amides using Lawesson's reagent, which can be used as a starting point for the optimization of the 3-hydroxypropanamide thionation.

| Substrate | Lawesson's Reagent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aliphatic Amide | 0.5 - 0.7 | THF | 25 - 60 | 2 - 12 | 70 - 90 |

| Aromatic Amide | 0.5 - 0.6 | Toluene | 80 - 110 | 1 - 6 | 85 - 95 |

Spectroscopic Data (Predicted)

The following table presents the predicted spectroscopic data for the characterization of this compound. Actual experimental data should be obtained for confirmation.

| Technique | Expected Observations |

| ¹H NMR | Triplets for the two methylene groups, a broad singlet for the -OH proton, and two broad singlets for the -NH₂ protons. |

| ¹³C NMR | A signal for the thiocarbonyl carbon (C=S) typically in the range of 190-210 ppm, and signals for the two methylene carbons. |

| IR (cm⁻¹) | A strong C=S stretching band around 1050-1250 cm⁻¹, N-H stretching bands around 3100-3300 cm⁻¹, and a broad O-H stretching band around 3200-3600 cm⁻¹. |

Potential Side Reactions and Troubleshooting

The primary challenge in the thionation of 3-hydroxypropanamide is the potential for side reactions involving the hydroxyl group.

-

Thionation of the Hydroxyl Group: Lawesson's reagent can convert alcohols to thiols. This would lead to the formation of 3-mercaptopropanamide or 3-mercaptopropanethioamide if both functional groups react.

-

Dehydration: At elevated temperatures, elimination of water from the 3-hydroxypropanamide could occur, leading to acrylamide, which could then be thionated.

Troubleshooting:

-

Low Yield of Thioamide: This could be due to incomplete reaction or competing side reactions. Consider adjusting the stoichiometry of Lawesson's reagent, lowering the reaction temperature, or using a less polar solvent to potentially favor the amide thionation.

-

Formation of Multiple Products: This indicates a lack of selectivity. Optimization of reaction conditions (temperature, solvent, reaction time) is crucial. Protecting the hydroxyl group prior to thionation is an alternative strategy to ensure selective reaction at the amide.

Conclusion

The thionation of 3-hydroxypropanamide using Lawesson's reagent presents a viable route to the corresponding this compound, a potentially valuable building block in medicinal chemistry. Careful consideration of the chemoselectivity of the reagent and optimization of reaction conditions are paramount to achieving a successful and efficient synthesis. This guide provides a foundational understanding and a practical starting point for researchers venturing into this specific synthetic transformation. Further investigation and detailed experimental validation are encouraged to establish a robust and high-yielding protocol.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of 3-Hydroxypropanethioamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental safety and toxicological data for 3-Hydroxypropanethioamide are not currently available in published literature. This guide is based on extrapolated data from structurally similar compounds, including 3-hydroxypropanamide and other thioamides. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction

This compound (C₃H₇NOS) is a molecule of interest in medicinal chemistry and materials science, featuring a hydroxyl group and a thioamide functional group.[1] The presence of the thioamide group, a bioisostere of the amide group, suggests potential applications as a pharmaceutical intermediate.[1] However, the very features that make it chemically interesting also necessitate a careful and informed approach to its handling. This guide provides a summary of predicted hazards, recommended handling precautions, and emergency procedures based on available data for analogous compounds.

Physicochemical Properties

Understanding the basic physicochemical properties of a compound is crucial for safe handling and experimental design. The following table summarizes known and estimated properties for this compound, with its amide analog, 3-Hydroxypropanamide, provided for comparison.

| Property | This compound (C₃H₇NOS) | 3-Hydroxypropanamide (C₃H₇NO₂) |

| Molecular Weight | 105.09 g/mol | 89.09 g/mol |

| Boiling Point | Estimated ~300 °C (decomposes)[1] | 185 °C |

| Water Solubility | Moderate (inferred)[1] | High |

| pKa (hydroxyl group) | ~9.8 (predicted)[1] | ~10.5 |

Predicted Hazard Profile

The hazard profile of this compound is inferred from its structural analogs. Thioamides, in general, may exhibit greater toxicity than their amide counterparts due to increased lipid solubility.[1]

| Hazard Classification | Predicted Hazard | Basis of Prediction |

| Acute Oral Toxicity | Harmful if swallowed | Based on the amide analog (3-hydroxypropanamide) being classified as H302 (Harmful if swallowed).[1] |

| Acute Inhalation Toxicity | Harmful if inhaled | Based on the amide analog being classified as H332 (Harmful if inhaled).[1] |

| Skin Corrosion/Irritation | Causes skin irritation | Predicted based on the reactivity of the thioamide group (H315).[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Predicted based on the reactivity of the thioamide group (H319).[1] |

Recommended Safety and Handling Precautions

Given the predicted hazards, stringent safety measures are essential when working with this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Containment: For procedures with a risk of aerosol generation, use of a glove box is recommended.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Glove integrity should be checked before and during use.

-

Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron and arm sleeves are recommended.

-

Respiratory Protection: If work cannot be conducted in a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices

-

Avoid all personal contact with the compound.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where the compound is handled or stored.

Emergency Procedures

In Case of Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spills and Leaks

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for proper disposal.

-

Large Spills: Evacuate the area. Prevent the spill from entering drains. Contact your institution's environmental health and safety department for assistance with cleanup.

Storage and Disposal

-

Storage: Store in a tightly sealed, labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Potential Synthesis Pathway

While direct, optimized synthesis protocols for this compound are not well-documented, a common method for the synthesis of thioamides is through the thionation of the corresponding amide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1]

Caption: Potential synthesis of this compound.

Experimental Protocol: Thionation of 3-Hydroxypropanamide (General Procedure)

Disclaimer: This is a generalized protocol and has not been optimized for this compound. All reactions should be performed with appropriate risk assessments and safety precautions.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-hydroxypropanamide in a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Addition of Thionating Agent: To the stirred solution, add Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.25 equivalents) portion-wise. The reaction may be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion and Future Work

The study and application of this compound are in their nascent stages. Due to the lack of direct experimental data, a cautious and informed approach to its handling is paramount. The information presented in this guide, based on extrapolations from similar compounds, should serve as a starting point for establishing safe laboratory practices.

Future work should prioritize the experimental determination of the toxicological and safety profile of this compound to replace the current reliance on predicted data. This will be crucial for enabling its broader investigation and potential application in drug discovery and materials science.

References

A Comprehensive Technical Guide to Thioamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Thioamides are a critical class of organosulfur compounds that serve as versatile intermediates in organic synthesis and are integral components in numerous biologically active molecules and pharmaceuticals. Their unique chemical properties, arising from the replacement of a carbonyl oxygen with sulfur, offer distinct advantages in medicinal chemistry, including enhanced metabolic stability and altered hydrogen bonding capabilities. This technical guide provides an in-depth review of the core methods for thioamide synthesis, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Thionation of Amides

The direct conversion of amides to thioamides is one of the most common and straightforward approaches. This transformation is typically achieved using phosphorus-based thionating reagents, with Lawesson's reagent and phosphorus pentasulfide being the most prominent.

Using Lawesson's Reagent

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a mild and efficient thionating agent for a wide variety of carbonyl compounds, including amides. It is generally more soluble in organic solvents and often requires milder reaction conditions compared to phosphorus pentasulfide.[1]

Mechanism: The reaction mechanism involves the dissociation of the dimeric Lawesson's reagent into a reactive monomeric dithiophosphine ylide. This species undergoes a [2+2] cycloaddition with the amide carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then fragments in a retro-[2+2] cycloreversion to yield the desired thioamide and a stable phosphorus-oxygen byproduct.[2][3]

Mechanism of amide thionation with Lawesson's Reagent.

Experimental Protocol: Synthesis of N-(p-tolyl)benzothioamide

A mixture of N-(p-tolyl)benzamide (2.5 mmol) and Lawesson's reagent (1.5 mmol, 0.6 equivalents) is suspended in anhydrous toluene (20 mL). The reaction mixture is heated to reflux under a nitrogen atmosphere and monitored by thin-layer chromatography (TLC). Upon completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature. Excess ethanol (5 mL) is added, and the mixture is refluxed for an additional 30 minutes to quench any unreacted Lawesson's reagent. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-(p-tolyl)benzothioamide.[4]

Quantitative Data Summary: Thionation with Lawesson's Reagent

| Amide Substrate | Product | Yield (%) | Reference |

| N-Phenylbenzamide | N-Phenylbenzothioamide | 89 | [4] |

| N-(p-Tolyl)benzamide | N-(p-Tolyl)benzothioamide | 93 | [4] |

| N-(m-Tolyl)benzamide | N-(m-Tolyl)benzothioamide | 76 | [4] |

| N-(o-Tolyl)benzamide | N-(o-Tolyl)benzothioamide | 84 | [4] |

| N-(4-Methoxyphenyl)benzamide | N-(4-Methoxyphenyl)benzothioamide | 91 | [4] |

Using Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is a classical and powerful thionating agent. It is less expensive than Lawesson's reagent but is also less soluble and can require higher reaction temperatures.[5] Reactions with P₄S₁₀ can sometimes be less clean, leading to the formation of byproducts.

Mechanism: The mechanism of thionation with P₄S₁₀ is believed to be analogous to that of Lawesson's reagent, involving nucleophilic attack of the amide oxygen onto the phosphorus atom, followed by a series of rearrangements leading to the thioamide and phosphorus oxysulfide byproducts.

Experimental Protocol: Synthesis of Thioacetamide

To a stirred suspension of acetamide (10 mmol) in anhydrous dioxane (30 mL), phosphorus pentasulfide (4.4 mmol, 0.44 equivalents) supported on alumina (P₄S₁₀/Al₂O₃) is added. The mixture is refluxed for 2-3 hours, with the progress of the reaction monitored by TLC. After cooling to room temperature, the solid support is filtered off and washed with dioxane. The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure thioacetamide.

Quantitative Data Summary: Thionation with P₄S₁₀

| Amide Substrate | Product | Yield (%) | Reference |

| Benzamide | Thiobenzamide | 85 | [6] |

| Acetamide | Thioacetamide | 78 | [6] |

| N-Methylbenzamide | N-Methylthiobenzamide | 92 | [5] |

| 2-Chloroacetamide | 2-Chlorothioacetamide | 75 | [5] |

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful multicomponent reaction for the synthesis of thioamides from an aldehyde or ketone, an amine, and elemental sulfur.[7][8] This reaction is particularly useful for preparing N-substituted thioamides.

Mechanism: The reaction is initiated by the formation of an enamine from the carbonyl compound and the amine. The enamine then acts as a nucleophile, attacking the elemental sulfur (which exists as an S₈ ring). A subsequent intramolecular rearrangement and tautomerization lead to the final thioamide product.[9]

General workflow of the Willgerodt-Kindler reaction.

Experimental Protocol: Synthesis of N-benzylthiobenzamide

A mixture of benzaldehyde (10 mmol), benzylamine (11 mmol), and elemental sulfur (12 mmol) in pyridine (20 mL) is heated at reflux for 6 hours. After cooling, the reaction mixture is poured into a mixture of water and ice (100 mL). The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to give pure N-benzylthiobenzamide.

Quantitative Data Summary: Willgerodt-Kindler Reaction

| Aldehyde/Ketone | Amine | Product | Yield (%) | Reference |

| Benzaldehyde | Aniline | Thiobenzanilide | 91 | [10] |

| 4-Methoxybenzaldehyde | Aniline | 4-Methoxythiobenzanilide | 85 | [10] |

| Acetophenone | Morpholine | 2-Morpholino-2-phenylethanethioamide | 81 | [11] |

| 4-Chloroacetophenone | Morpholine | 2-(4-Chlorophenyl)-2-morpholinoethanethioamide | 74 | [11] |

Synthesis from Nitriles

The conversion of nitriles to primary thioamides is a valuable method, often utilizing hydrogen sulfide (H₂S) or its synthetic equivalents. Due to the hazardous nature of H₂S gas, methods employing in situ generation or alternative sulfur sources like sodium hydrosulfide (NaSH) are often preferred.[12][13]

Mechanism: The reaction proceeds via the nucleophilic addition of a hydrosulfide anion (HS⁻) to the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated to yield the primary thioamide. The reaction is often catalyzed by a base, which increases the concentration of the nucleophilic hydrosulfide anion.

Experimental Protocol: Synthesis of Thiobenzamide from Benzonitrile

To a solution of benzonitrile (10 mmol) in a mixture of methanol (20 mL) and water (5 mL), sodium hydrosulfide hydrate (NaSH·xH₂O, 20 mmol) is added. The mixture is stirred at room temperature, and a slow stream of hydrogen sulfide gas is bubbled through the solution for 4-6 hours (alternatively, the reaction can be heated in a sealed vessel). The reaction progress is monitored by TLC. Upon completion, the mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford thiobenzamide.[12][14]

Quantitative Data Summary: Synthesis from Nitriles

| Nitrile Substrate | Product | Yield (%) | Reference |

| Benzonitrile | Thiobenzamide | 82 | [15] |

| 4-Chlorobenzonitrile | 4-Chlorothiobenzamide | 95 | [15] |

| Acetonitrile | Thioacetamide | 75 | [15] |

| Phenylacetonitrile | 2-Phenylthioacetamide | 88 | [15] |

Safety Precautions

-

Phosphorus Pentasulfide (P₄S₁₀): This reagent is highly moisture-sensitive and reacts violently with water to release toxic hydrogen sulfide gas. It is also flammable. Handle P₄S₁₀ in a well-ventilated fume hood, under an inert atmosphere if possible. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Lawesson's Reagent: While generally considered milder than P₄S₁₀, Lawesson's reagent can also release H₂S upon decomposition or contact with moisture. It has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

-

Hydrogen Sulfide (H₂S): H₂S is a highly toxic, flammable gas with the characteristic odor of rotten eggs. Exposure to high concentrations can lead to olfactory fatigue, making it an unreliable warning signal. All reactions involving H₂S must be conducted in a well-maintained fume hood with appropriate gas scrubbing systems in place.

-

Thioamides: Many thioamides and their byproducts have strong, unpleasant odors. It is good practice to handle these compounds in a fume hood and to quench reaction mixtures and clean glassware with a bleach solution to oxidize residual sulfur compounds.

This guide provides a foundational overview of the most prevalent methods for thioamide synthesis. The choice of method will depend on the specific substrate, desired substitution pattern, and available laboratory resources. For more specialized applications or complex substrates, researchers are encouraged to consult the primary literature for more tailored procedures.

References

- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. Thioamide synthesis by thionation [organic-chemistry.org]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. US6541667B1 - Methods for preparation of thioamides - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

3-Hydroxypropanethioamide potential as an antimicrobial agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thioamides, a class of sulfur-containing organic compounds, have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. This technical guide focuses on the untapped potential of a specific, yet under-investigated molecule: 3-hydroxypropanethioamide. While direct research on this compound is nascent, this document serves as a comprehensive roadmap for its synthesis, antimicrobial evaluation, and mechanistic elucidation. By leveraging established protocols and knowledge from related thioamide derivatives, this guide provides a foundational framework for researchers to systematically investigate this compound as a potential next-generation antimicrobial agent.

Introduction: The Promise of Thioamides

Thioamides are structural analogues of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including increased reactivity and the ability to act as hydrogen bond donors and acceptors, which contribute to their diverse biological activities.[1] Historically, thioamides like ethionamide have been utilized as second-line drugs in the treatment of tuberculosis, highlighting their clinical relevance.[2][3] Recent studies on various thioamide derivatives have revealed a wider range of antimicrobial activities, including potent antifungal and broad-spectrum antibacterial effects.[4][5][6] The thioamide moiety is a key pharmacophore in several natural products with antimicrobial properties, such as closthioamide, which inhibits bacterial DNA gyrase and topoisomerase IV.[1]

This compound, with its simple aliphatic backbone and a terminal hydroxyl group, presents an intriguing candidate for antimicrobial research. The hydroxyl group could potentially enhance its solubility and provide a site for further chemical modification to optimize its activity and pharmacokinetic profile. This guide outlines a systematic approach to unlock the potential of this promising, yet unexplored, molecule.

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, its preparation can be approached through established methods for thioamide synthesis. The most common and direct route is the thionation of the corresponding amide, 3-hydroxypropanamide.

Proposed Synthetic Protocol: Thionation of 3-Hydroxypropanamide

This protocol is based on general and widely used thionation reactions.[7]

Reaction Scheme:

Materials and Reagents:

-

3-Hydroxypropanamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene (or other suitable inert solvent like THF or Dioxane)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypropanamide (1 equivalent) in anhydrous toluene.

-

Addition of Thionating Agent: Add Lawesson's Reagent (0.5 equivalents) to the solution. Safety Note: Lawesson's Reagent is a sulfur-containing compound with a strong, unpleasant odor. The reaction should be performed in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting amide), allow the mixture to cool to room temperature.

-

Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The purified this compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

A visual representation of this proposed synthetic workflow is provided below.

Antimicrobial Susceptibility Testing

A crucial step in evaluating the potential of this compound is to determine its activity against a panel of clinically relevant microorganisms. The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11]

Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials and Reagents:

-

Purified this compound

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Spectrophotometer

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Inoculum: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Serial Dilution of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to obtain a range of concentrations.

-

Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

-

Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only) in each plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbicidal or microbistatic, an aliquot from the wells with no visible growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

The workflow for antimicrobial susceptibility testing is illustrated below.

Data Presentation

All quantitative data from the antimicrobial susceptibility testing should be summarized in a clear and structured table for easy comparison.

| Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | ||